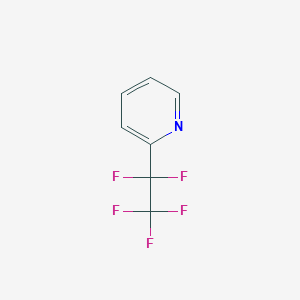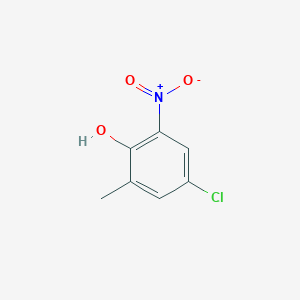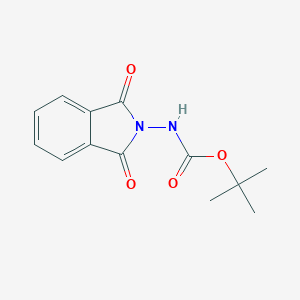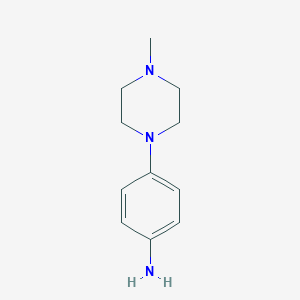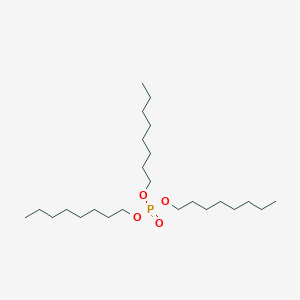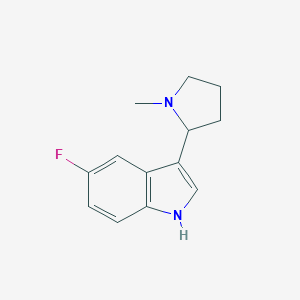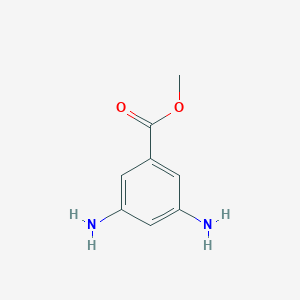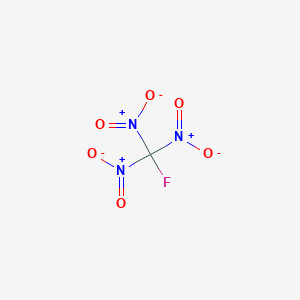
Methane, fluorotrinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methane, fluorotrinitro- (also known as RDX) is a powerful explosive that has been used in military and industrial applications for decades. It is a white crystalline powder that is highly stable and can be easily transported and stored. RDX is a member of the nitramine family of explosives, which are known for their high energy density and low sensitivity to shock and friction. In
Wirkmechanismus
RDX acts as an explosive by undergoing a rapid decomposition reaction when subjected to heat or shock. The decomposition of RDX produces a large amount of gas, which rapidly expands and creates a shockwave. The shockwave can cause significant damage to structures and materials.
Biochemische Und Physiologische Effekte
RDX has been shown to have toxic effects on the nervous system, liver, and kidneys. Exposure to RDX can cause seizures, convulsions, and other neurological symptoms. RDX has also been shown to have mutagenic and carcinogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
RDX is a highly stable compound that can be easily stored and transported. It is also relatively inexpensive compared to other high-energy explosives. However, RDX is highly toxic and can be difficult to handle safely. Its use in laboratory experiments requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for the study of RDX. One area of research is the development of new methods for the synthesis of RDX that are more efficient and environmentally friendly. Another area of research is the development of new applications for RDX, such as its use in biomedical applications. Finally, there is a need for further research into the toxic effects of RDX and the development of methods for the safe handling and disposal of RDX.
Conclusion:
In conclusion, RDX is a powerful explosive that has been extensively studied for its military applications. However, it also has potential applications in biomedical research. RDX has toxic effects on the nervous system, liver, and kidneys, and its use in laboratory experiments requires specialized equipment and expertise. There are several potential future directions for the study of RDX, including the development of new synthesis methods and applications, and further research into its toxic effects.
Wissenschaftliche Forschungsanwendungen
RDX has been extensively studied for its explosive properties and military applications. However, it has also been the subject of scientific research for its potential use in biomedical applications. RDX has been shown to have antimicrobial properties and has been studied for its potential use in wound healing and as a treatment for infections.
Eigenschaften
CAS-Nummer |
1840-42-2 |
|---|---|
Produktname |
Methane, fluorotrinitro- |
Molekularformel |
CFN3O6 |
Molekulargewicht |
169.03 g/mol |
IUPAC-Name |
fluoro(trinitro)methane |
InChI |
InChI=1S/CFN3O6/c2-1(3(6)7,4(8)9)5(10)11 |
InChI-Schlüssel |
IHOVZLJULZIGOW-UHFFFAOYSA-N |
SMILES |
C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])F |
Kanonische SMILES |
C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])F |
Andere CAS-Nummern |
1840-42-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


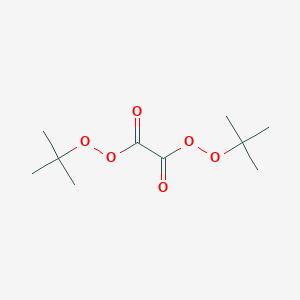
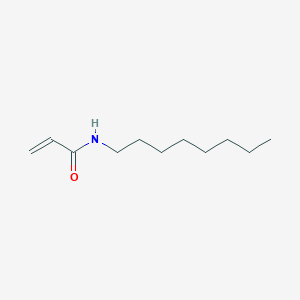
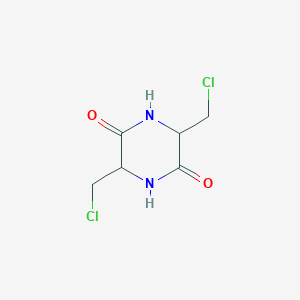
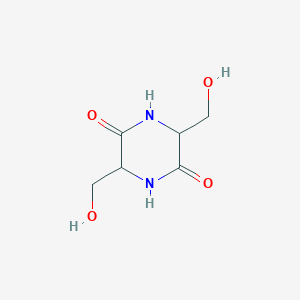
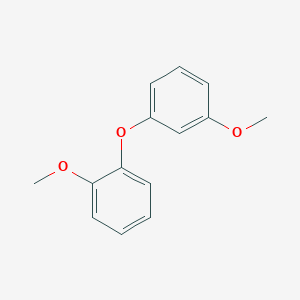
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
